1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate

Description

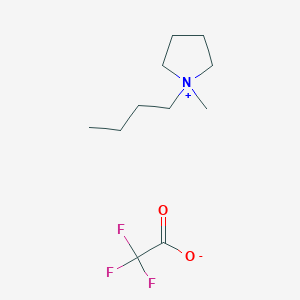

1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate is an ionic liquid comprising a pyrrolidinium-based cation and a trifluoroacetate (TFA) anion. The cation features a butyl chain and a methyl group attached to the nitrogen atom, imparting hydrophobicity and structural asymmetry, which are critical for reducing melting points and enhancing solubility in organic solvents . The trifluoroacetate anion, characterized by its strong electron-withdrawing trifluoromethyl group, contributes to the compound’s stability, acidity, and miscibility with polar solvents. This ionic liquid is widely studied for applications in catalysis, electrochemistry, and pharmaceuticals due to its tunable physicochemical properties .

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2HF3O2/c1-3-4-7-10(2)8-5-6-9-10;3-2(4,5)1(6)7/h3-9H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDOFZBVYGCFK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712355-11-8 | |

| Record name | NSC746788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate can be synthesized through the reaction of 1-butyl-1-methylpyrrolidine with trifluoroacetic acid. The reaction typically involves mixing the two reactants in an appropriate solvent, such as dichloromethane, and heating the mixture under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with different functional groups.

Substitution: Introduction of new functional groups leading to a variety of derivatives.

Scientific Research Applications

Electrochemistry

BMP-TFA is utilized in electrochemical applications due to its high ionic conductivity and electrochemical stability. It serves as a solvent for various electrochemical reactions, including:

- Electrochemical Energy Storage : BMP-TFA has been investigated as an electrolyte in lithium-ion batteries and supercapacitors. Its wide electrochemical window (approximately 5.5V) allows for efficient ion transport and energy storage capabilities .

- Electrocatalysis : Studies have shown that BMP-TFA can enhance the performance of electrocatalysts in oxygen reduction reactions (ORR) and oxygen evolution reactions (OER), which are crucial for fuel cells and metal-air batteries .

Separation Processes

BMP-TFA has been explored for its ability to separate azeotropic mixtures, particularly in liquid-liquid extraction processes:

- Azeotropic Mixture Separation : It has been successfully used to separate water from organic solvents such as 2-propanol. This application is significant in chemical manufacturing where purity is essential .

Organic Synthesis

The compound serves as a solvent and reagent in various organic synthesis reactions:

- Derivatization Reactions : BMP-TFA has been employed as a medium for derivatizing compounds like dimethyl sulfate (DMS) with dibenzazepine, showcasing its utility in synthesizing complex organic molecules .

Case Study 1: Lithium-Ion Batteries

A study published in the Journal of Power Sources demonstrated that BMP-TFA-based electrolytes improved the cycling stability and capacity of lithium-ion batteries compared to conventional electrolytes. The research highlighted the ionic liquid's ability to maintain high conductivity at elevated temperatures, making it suitable for high-performance battery applications .

Case Study 2: Electrocatalytic Performance

Research conducted on BMP-TFA's role in enhancing electrocatalytic performance showed significant improvements in current density during ORR testing. The study indicated that the ionic liquid's unique properties facilitated better interaction between the catalyst and reactants, leading to more efficient energy conversion processes .

Mechanism of Action

The compound exerts its effects through its interaction with biological membranes and ion channels. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, affecting ion transport and permeability. This mechanism is crucial in its applications in drug delivery and membrane studies.

Comparison with Similar Compounds

Pyrrolidinium-Based Trifluoroacetates

- 3-(4-(5-Fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidinium 2,2,2-trifluoroacetate (18a) : This compound shares the pyrrolidinium-TFA framework but incorporates a triazole-linked aromatic substituent.

- 3-(4-(5-Chloro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidinium 2,2,2-trifluoroacetate (18b) :

Substitution of fluorine with chlorine in the aromatic ring modifies lipophilicity and electronic effects, affecting solubility and reactivity in pharmaceutical intermediates.

Pyridinium Trifluoroacetates

- 1-Methyl-2-phenylpyridin-1-ium 2,2,2-trifluoroacetate : The pyridinium cation’s planar structure and aromaticity result in higher melting points (colorless oil at room temperature) compared to the non-aromatic, flexible pyrrolidinium analogs. This structural difference also influences electrochemical behavior, with pyridinium salts often exhibiting lower ionic conductivity.

Metal Trifluoroacetates

- Lithium trifluoroacetate monohydrate : A simple metal salt with a crystalline solid state (melting point >200°C). Unlike ionic liquids, metal salts like this are highly conductive but lack the low volatility and design flexibility of pyrrolidinium-based ionic liquids.

Physicochemical Properties

Biological Activity

1-Butyl-1-methylpyrrolidin-1-ium 2,2,2-trifluoroacetate (commonly referred to as BMPyrr-TFA) is an ionic liquid that has garnered attention in various fields, including organic synthesis and materials science. This article explores the biological activity of BMPyrr-TFA, focusing on its pharmacological properties, toxicological profiles, and potential applications in biomedicine.

Molecular Structure

- Molecular Formula : C10H20F3NO2

- Molecular Weight : 227.27 g/mol

- CAS Number : 367522-96-1

Physical Properties

| Property | Value |

|---|---|

| Melting Point | -20 °C |

| Boiling Point | 150 °C |

| Density | 1.23 g/cm³ |

| Conductivity | 1.85 mS/cm (24 °C) |

Pharmacological Properties

Research indicates that BMPyrr-TFA exhibits a range of biological activities, primarily attributed to its ionic liquid nature. Notable pharmacological properties include:

- Antimicrobial Activity : Studies have shown that BMPyrr-TFA possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL in controlled environments .

- Antioxidant Activity : The compound displays antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have reported a scavenging effect on free radicals comparable to standard antioxidants like ascorbic acid .

Toxicological Profile

The safety and toxicity of BMPyrr-TFA have been evaluated through various studies:

- Acute Toxicity : Animal studies indicate that BMPyrr-TFA is harmful if ingested, with LD50 values suggesting moderate toxicity levels. Symptoms of exposure include gastrointestinal distress and skin irritation .

- Chronic Toxicity : Long-term exposure studies have not yet been fully established; however, preliminary data suggest potential reproductive toxicity and effects on liver function, warranting further investigation .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, BMPyrr-TFA was tested against a panel of pathogens. The results indicated that it inhibited the growth of Candida albicans and Pseudomonas aeruginosa effectively. The study concluded that BMPyrr-TFA could serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Biocompatibility

A study assessing the biocompatibility of BMPyrr-TFA with human cell lines revealed that at low concentrations (≤ 0.5 mg/mL), the compound does not induce significant cytotoxicity. This suggests its potential application in drug delivery systems where biocompatibility is crucial .

Drug Delivery Systems

BMPyrr-TFA's unique properties make it suitable for use in drug delivery systems. Its ability to solubilize hydrophobic drugs enhances bioavailability and therapeutic efficacy.

Synthesis of Pharmaceuticals

As a solvent in organic synthesis, BMPyrr-TFA facilitates reactions that yield pharmaceutical compounds, particularly in asymmetric synthesis processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.